molecular formula C6H12N2 B3306570 1,3'-Biazetidine CAS No. 928114-07-2

1,3'-Biazetidine

Cat. No.: B3306570
CAS No.: 928114-07-2
M. Wt: 112.17 g/mol
InChI Key: SQGAMWPLHIDBLX-UHFFFAOYSA-N
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Description

1,3’-Biazetidine is a heterocyclic compound featuring a four-membered ring structure with nitrogen atoms at the 1 and 3 positions. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The molecular formula of 1,3’-Biazetidine is C₆H₁₂N₂, and it has a molecular weight of 112.17 g/mol .

Preparation Methods

1,3’-Biazetidine can be synthesized through various methods. One common synthetic route involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine and DBU in acetonitrile at 65°C for 4 hours, yielding 1,3’-Biazetidine with a 64% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1,3’-Biazetidine undergoes several types of chemical reactions due to its strained ring structure. These reactions include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of 1,3’-Biazetidine.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted azetidines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3’-Biazetidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: 1,3’-Biazetidine derivatives have potential therapeutic applications due to their biological activity.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3’-Biazetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atoms make it reactive, allowing it to participate in various chemical reactions. These interactions can affect biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

1,3’-Biazetidine can be compared to other similar compounds, such as azetidine and oxetane. While all these compounds feature four-membered rings, 1,3’-Biazetidine is unique due to the presence of two nitrogen atoms in its ring structure. This gives it distinct reactivity and properties compared to azetidine, which has only one nitrogen atom, and oxetane, which has an oxygen atom in the ring .

Similar compounds include:

Properties

IUPAC Name

1-(azetidin-3-yl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-8(3-1)6-4-7-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAMWPLHIDBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316682
Record name 1,3′-Biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928114-07-2
Record name 1,3′-Biazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928114-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3′-Biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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